Met Kinase Inhibitor Met Kinase Inhibitor SU11274 is a selective Met tyrosine kinase inhibitor with IC50 of 10 nM. SU11274 increases tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation. SU11274 suppresses proliferation and motility of pancreatic cancer cells. SU11274 enhances the response of the prostate cancer cell line DU145 to ionizing radiation. SU11274 exhibits a selective inhibition pattern toward different receptor mutated variants.
Brand Name: Vulcanchem
CAS No.: 658084-23-2
VCID: VC0544032
InChI: InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16-
SMILES: CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O
Molecular Formula: C28H30ClN5O4S
Molecular Weight: 568.1 g/mol

Met Kinase Inhibitor

CAS No.: 658084-23-2

Inhibitors

VCID: VC0544032

Molecular Formula: C28H30ClN5O4S

Molecular Weight: 568.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Met Kinase Inhibitor - 658084-23-2

CAS No. 658084-23-2
Product Name Met Kinase Inhibitor
Molecular Formula C28H30ClN5O4S
Molecular Weight 568.1 g/mol
IUPAC Name (3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide
Standard InChI InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16-
Standard InChIKey FPYJSJDOHRDAMT-KQWNVCNZSA-N
Isomeric SMILES CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O
SMILES CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O
Canonical SMILES CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O
Appearance Solid powder
Description SU11274 is a selective Met tyrosine kinase inhibitor with IC50 of 10 nM. SU11274 increases tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation. SU11274 suppresses proliferation and motility of pancreatic cancer cells. SU11274 enhances the response of the prostate cancer cell line DU145 to ionizing radiation. SU11274 exhibits a selective inhibition pattern toward different receptor mutated variants.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ((3Z)-N-(3-chlorophenyl)-3-((3,5-dimethyl-4-((4-methylpiperazin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide)
SU 11274
SU11274
Reference 1: Kucerova L, Demkova L, Skolekova S, Bohovic R, Matuskova M. Tyrosine kinase inhibitor SU11274 increased tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation. BMC Cancer. 2016 May 12;16:308. doi: 10.1186/s12885-016-2341-y. PubMed PMID: 27175734; PubMed Central PMCID: PMC4866285.
2: Tomizawa M, Shinozaki F, Motoyoshi Y, Sugiyama T, Yamamoto S, Ishige N. SU11274 suppresses proliferation and motility of pancreatic cancer cells. Oncol Lett. 2015 Sep;10(3):1468-1472. Epub 2015 Jul 2. PubMed PMID: 26622692; PubMed Central PMCID: PMC4533741.
3: Tomizawa M, Shinozaki F, Motoyoshi Y, Sugiyama T, Yamamoto S, Ishige N. Co-culture of hepatocellular carcinoma cells and human umbilical endothelial cells damaged by SU11274. Biomed Rep. 2014 Nov;2(6):799-803. Epub 2014 Sep 10. PubMed PMID: 25279148; PubMed Central PMCID: PMC4179721.
4: Gao SH, Liu C, Wei J, Feng Y. Effect of c-Met inhibitor SU11274 on human colon cancer cell growth. Chin Med J (Engl). 2013 Jul;126(14):2705-9. PubMed PMID: 23876900.
5: Gao W, Bing X, Li M, Yang Z, Li Y, Chen H. Study of critical role of c-Met and its inhibitor SU11274 in colorectal carcinoma. Med Oncol. 2013 Jun;30(2):546. doi: 10.1007/s12032-013-0546-3. Epub 2013 Mar 28. PubMed PMID: 23536000.
6: Chen G, Noor A, Kronenberger P, Teugels E, Umelo IA, De Grève J. Synergistic effect of afatinib with su11274 in non-small cell lung cancer cells resistant to gefitinib or erlotinib. PLoS One. 2013;8(3):e59708. doi: 10.1371/journal.pone.0059708. Epub 2013 Mar 18. PubMed PMID: 23527257; PubMed Central PMCID: PMC3601073.
7: Yu H, Li X, Sun S, Gao X, Zhou D. c-Met inhibitor SU11274 enhances the response of the prostate cancer cell line DU145 to ionizing radiation. Biochem Biophys Res Commun. 2012 Oct 26;427(3):659-65. doi: 10.1016/j.bbrc.2012.09.117. Epub 2012 Sep 28. PubMed PMID: 23026049.
8: Liu Y, Shi QF, Ye YC, Tashiro S, Onodera S, Ikejima T. Activated O2(•−) and H2O2 mediated cell survival in SU11274-treated non-small-cell lung cancer A549 cells via c-Met-PI3K-Akt and c-Met-Grb2/SOS-Ras-p38 pathways. J Pharmacol Sci. 2012;119(2):150-9. Epub 2012 May 26. PubMed PMID: 22673163.
9: Liu Y, Yang Y, Ye YC, Shi QF, Chai K, Tashiro S, Onodera S, Ikejima T. Activation of ERK-p53 and ERK-mediated phosphorylation of Bcl-2 are involved in autophagic cell death induced by the c-Met inhibitor SU11274 in human lung cancer A549 cells. J Pharmacol Sci. 2012;118(4):423-32. Epub 2012 Mar 29. PubMed PMID: 22466960.
10: Hou J, Dong J, Sun L, Geng L, Wang J, Zheng J, Li Y, Bridge J, Hinrichs SH, Ding SJ. Inhibition of phosphorylated c-Met in rhabdomyosarcoma cell lines by a small molecule inhibitor SU11274. J Transl Med. 2011 May 16;9:64. doi: 10.1186/1479-5876-9-64. PubMed PMID: 21575221; PubMed Central PMCID: PMC3212957.
11: Inagaki Y, Qi F, Gao J, Qu X, Hasegawa K, Sugawara Y, Tang W, Kokudo N. Effect of c-Met inhibitor SU11274 on hepatocellular carcinoma cell growth. Biosci Trends. 2011;5(2):52-6. PubMed PMID: 21572247.
12: Kenessey I, Keszthelyi M, Krámer Z, Berta J, Adám A, Dobos J, Mildner M, Flachner B, Cseh S, Barna G, Szokol B, Orfi L, Kéri G, Döme B, Klepetko W, Tímár J, Tóvári J. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma. Curr Cancer Drug Targets. 2010 May;10(3):332-42. PubMed PMID: 20370683.
13: Zimmer Y, Vaseva AV, Medová M, Streit B, Blank-Liss W, Greiner RH, Schiering N, Aebersold DM. Differential inhibition sensitivities of MET mutants to the small molecule inhibitor SU11274. Cancer Lett. 2010 Mar 28;289(2):228-36. doi: 10.1016/j.canlet.2009.08.017. Epub 2009 Sep 23. PubMed PMID: 19783361.
14: Koon EC, Ma PC, Salgia R, Welch WR, Christensen JG, Berkowitz RS, Mok SC. Effect of a c-Met-specific, ATP-competitive small-molecule inhibitor SU11274 on human ovarian carcinoma cell growth, motility, and invasion. Int J Gynecol Cancer. 2008 Sep-Oct;18(5):976-84. Epub 2007 Nov 16. PubMed PMID: 18021219.
15: Ma PC, Jagadeeswaran R, Jagadeesh S, Tretiakova MS, Nallasura V, Fox EA, Hansen M, Schaefer E, Naoki K, Lader A, Richards W, Sugarbaker D, Husain AN, Christensen JG, Salgia R. Functional expression and mutations of c-Met and its therapeutic inhibition with SU11274 and small interfering RNA in non-small cell lung cancer. Cancer Res. 2005 Feb 15;65(4):1479-88. PubMed PMID: 15735036.
16: Berthou S, Aebersold DM, Schmidt LS, Stroka D, Heigl C, Streit B, Stalder D, Gruber G, Liang C, Howlett AR, Candinas D, Greiner RH, Lipson KE, Zimmer Y. The Met kinase inhibitor SU11274 exhibits a selective inhibition pattern toward different receptor mutated variants. Oncogene. 2004 Jul 8;23(31):5387-93. PubMed PMID: 15064724.
PubChem Compound 9549297
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator